molecular formula C36H40N2 B287913 N-(2,6-diisopropylphenyl)-N-(2-[(2,6-diisopropylphenyl)imino]-1(2H)-acenaphthylenylidene)amine

N-(2,6-diisopropylphenyl)-N-(2-[(2,6-diisopropylphenyl)imino]-1(2H)-acenaphthylenylidene)amine

Cat. No.: B287913
M. Wt: 500.7 g/mol
InChI Key: JBCIVYVLDKPKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diisopropylphenyl)-N-(2-[(2,6-diisopropylphenyl)imino]-1(2H)-acenaphthylenylidene)amine is an organic compound with the molecular formula C36H40N2. It is a derivative of acenaphthene, featuring two imino groups substituted with 2,6-diisopropylphenyl groups. This compound is known for its unique structural properties and has been studied for various applications in chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,6-diisopropylphenyl)-N-(2-[(2,6-diisopropylphenyl)imino]-1(2H)-acenaphthylenylidene)amine can be synthesized through the condensation reaction of acenaphthenequinone with 2,6-diisopropylaniline. The reaction typically involves the use of a solvent such as toluene and a catalyst like zinc chloride. The reaction is carried out under reflux conditions to facilitate the formation of the imino groups .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diisopropylphenyl)-N-(2-[(2,6-diisopropylphenyl)imino]-1(2H)-acenaphthylenylidene)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

N-(2,6-diisopropylphenyl)-N-(2-[(2,6-diisopropylphenyl)imino]-1(2H)-acenaphthylenylidene)amine has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism by which N-(2,6-diisopropylphenyl)-N-(2-[(2,6-diisopropylphenyl)imino]-1(2H)-acenaphthylenylidene)amine exerts its effects is primarily related to its ability to form stable complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating reactions such as polymerization or hydrogenation. The imino groups play a crucial role in stabilizing the metal center and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-bis(2,6-diisopropylphenyl)ethylenediamine
  • 1,2-bis(2,6-diisopropylphenyl)hydrazine
  • 1,2-bis(2,6-diisopropylphenyl)oxime

Uniqueness

N-(2,6-diisopropylphenyl)-N-(2-[(2,6-diisopropylphenyl)imino]-1(2H)-acenaphthylenylidene)amine is unique due to its specific structural arrangement, which allows for the formation of stable metal complexes with distinct electronic properties. This makes it particularly valuable in catalysis and materials science compared to its similar compounds.

Properties

Molecular Formula

C36H40N2

Molecular Weight

500.7 g/mol

IUPAC Name

1-N,2-N-bis[2,6-di(propan-2-yl)phenyl]acenaphthylene-1,2-diimine

InChI

InChI=1S/C36H40N2/c1-21(2)26-15-11-16-27(22(3)4)33(26)37-35-30-19-9-13-25-14-10-20-31(32(25)30)36(35)38-34-28(23(5)6)17-12-18-29(34)24(7)8/h9-24H,1-8H3

InChI Key

JBCIVYVLDKPKDM-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=C2C3=CC=CC4=C3C(=CC=C4)C2=NC5=C(C=CC=C5C(C)C)C(C)C

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=C2C3=CC=CC4=C3C(=CC=C4)C2=NC5=C(C=CC=C5C(C)C)C(C)C

Origin of Product

United States

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